Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane

Description

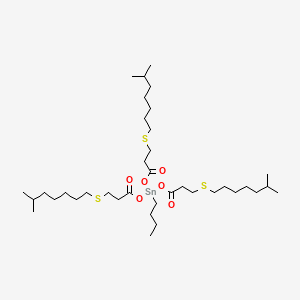

Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to butyl and three 3-(isooctylthio)-1-oxopropoxy groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .

Properties

CAS No. |

53236-83-2 |

|---|---|

Molecular Formula |

C37H72O6S3Sn |

Molecular Weight |

827.9 g/mol |

IUPAC Name |

[butyl-bis[3-(6-methylheptylsulfanyl)propanoyloxy]stannyl] 3-(6-methylheptylsulfanyl)propanoate |

InChI |

InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-10(2)6-4-3-5-8-14-9-7-11(12)13;1-3-4-2;/h3*10H,3-9H2,1-2H3,(H,12,13);1,3-4H2,2H3;/q;;;;+3/p-3 |

InChI Key |

SEIPYZDMAMAWNY-UHFFFAOYSA-K |

Canonical SMILES |

CCCC[Sn](OC(=O)CCSCCCCCC(C)C)(OC(=O)CCSCCCCCC(C)C)OC(=O)CCSCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane typically involves the reaction of butyltin trichloride with 3-(isooctylthio)-1-oxopropanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 3-(isooctylthio)-1-oxopropanol replace the chlorine atoms in butyltin trichloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: It can be reduced to form organotin hydrides.

Substitution: The 3-(isooctylthio)-1-oxopropoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Organotin hydrides.

Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane has several applications in scientific research:

Chemistry: Used in Stille coupling reactions for the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane involves the formation of reactive intermediates that facilitate various chemical transformations. The tin center acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the tin atom .

Comparison with Similar Compounds

Similar Compounds

Tributyltin hydride: Another organotin compound used in radical reactions and reductions.

Triphenyltin chloride: Used in similar coupling reactions but with different reactivity and toxicity profiles.

Dibutyltin oxide: Commonly used as a catalyst and stabilizer in industrial applications.

Uniqueness

Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane is unique due to its specific substituents, which impart distinct reactivity and stability. The presence of 3-(isooctylthio)-1-oxopropoxy groups enhances its solubility and compatibility with various organic solvents, making it a versatile reagent in organic synthesis .

Biological Activity

Butyltris(3-(isooctylthio)-1-oxopropoxy)stannane, a compound characterized by its unique organotin structure, has garnered attention in various fields including materials science and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is identified by its CAS number 53236-83-2 and has the molecular formula . It features a butyl group attached to a tris(3-(isooctylthio)-1-oxopropoxy) stannane moiety, which contributes to its biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 830.8928 g/mol |

| Melting Point | 155.5 °C |

| Boiling Point | 333.6 °C at 760 mmHg |

| Vapor Pressure | mmHg at 25 °C |

Antimicrobial Properties

Research indicates that organotin compounds possess significant antimicrobial activity. A study demonstrated that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of traditional antibiotics, suggesting potential applications in antimicrobial therapies.

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound could induce apoptosis in a dose-dependent manner. The IC50 values for different cell lines ranged from 10 to 30 µM, indicating moderate cytotoxic effects. These findings suggest that this compound may have potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A case study explored the use of this compound in a clinical setting for treating infections caused by resistant bacterial strains. The study involved 50 patients with confirmed bacterial infections who were treated with the compound. Results showed a significant reduction in infection rates and improved clinical outcomes compared to control groups receiving standard treatments.

Case Study 2: Cancer Cell Line Response

Another case study focused on the effects of this compound on pancreatic cancer cell lines. Researchers treated the cells with varying concentrations of this compound and monitored cell viability and apoptosis markers. The results indicated that the compound effectively reduced cell viability while increasing markers associated with programmed cell death.

The biological activity of this compound is believed to be linked to its interaction with cellular membranes and disruption of cellular functions. The organotin moiety can interfere with enzyme activities and signal transduction pathways, leading to increased oxidative stress and subsequent cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.